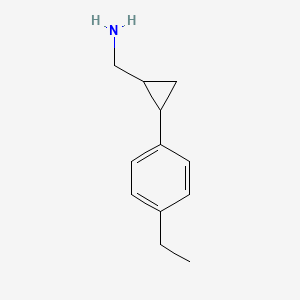
(2-(4-Ethylphenyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Ethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It consists of a cyclopropyl group attached to a methanamine moiety, with a 4-ethylphenyl substituent on the cyclopropyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 4-ethylbenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative. This intermediate is then treated with ammonia or an amine source to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: (2-(4-Ethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
科学的研究の応用
Chemistry: (2-(4-Ethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-(4-Ethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
- (2-(4-Chlorophenyl)cyclopropyl)methanamine
- (2-(4-Methylphenyl)cyclopropyl)methanamine
- (2-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: (2-(4-Ethylphenyl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and synthetic utility.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
[2-(4-ethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3 |
InChIキー |
ZFTAIGQLZUTXHM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13534525.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13534530.png)



